molecular formula C11H12O B1589073 (S)-3-Phenylcyclopentanone CAS No. 86505-50-2

(S)-3-Phenylcyclopentanone

Cat. No. B1589073
CAS RN: 86505-50-2
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-JTQLQIEISA-N
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Patent
US07872009B2

Procedure details

A mixture of phenylboronic acid (1.63 g, 13.4 mmol), cyclopent-2-enone (1.0 g, 10.4 mmol), and Na2CO3 (2.2 g, 20.8 mmol) was purged with nitrogen for 15 min followed by the addition of [Rh(cod)Cl]2 (100 mg, 0.21 mmol) and water (30 mL). The resulting suspension was heated to 80° C. for 20 min. The mixture was extracted with CH2Cl2, washed with brine, dried over MgSO4 and chromatographed on silica gel using 3:1 hexanes:ethylacetate to afford the title compound as a colorless oil. MS m/z: 161 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]1(=[O:15])[CH2:14][CH2:13][CH:12]=[CH:11]1.C([O-])([O-])=O.[Na+].[Na+]>O>[C:1]1([CH:12]2[CH2:13][CH2:14][C:10](=[O:15])[CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 3:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872009B2

Procedure details

A mixture of phenylboronic acid (1.63 g, 13.4 mmol), cyclopent-2-enone (1.0 g, 10.4 mmol), and Na2CO3 (2.2 g, 20.8 mmol) was purged with nitrogen for 15 min followed by the addition of [Rh(cod)Cl]2 (100 mg, 0.21 mmol) and water (30 mL). The resulting suspension was heated to 80° C. for 20 min. The mixture was extracted with CH2Cl2, washed with brine, dried over MgSO4 and chromatographed on silica gel using 3:1 hexanes:ethylacetate to afford the title compound as a colorless oil. MS m/z: 161 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]1(=[O:15])[CH2:14][CH2:13][CH:12]=[CH:11]1.C([O-])([O-])=O.[Na+].[Na+]>O>[C:1]1([CH:12]2[CH2:13][CH2:14][C:10](=[O:15])[CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 3:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.